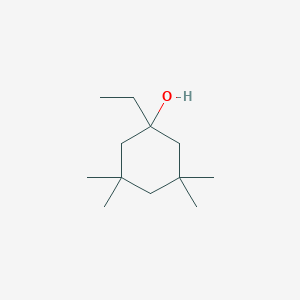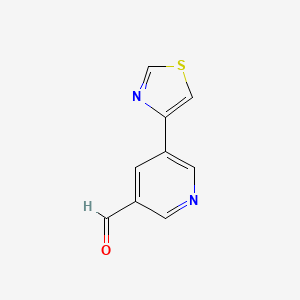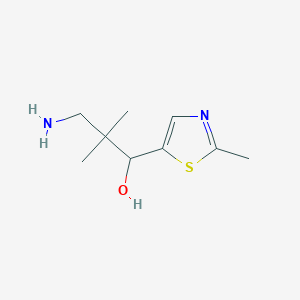
3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol is an organic compound that features a thiazole ring, an amino group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol typically involves the reaction of 2-methyl-1,3-thiazole with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of 2-methyl-1,3-thiazole as a starting material, which is then subjected to a series of reactions including alkylation, amination, and hydroxylation under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification steps such as crystallization or distillation to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine.
Aplicaciones Científicas De Investigación
3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar structure but lacks the thiazole ring.
3-Amino-1-propanol: Similar structure but lacks the dimethyl and thiazole groups.
2-Methyl-1,3-thiazole: Contains the thiazole ring but lacks the amino and hydroxyl groups.
Uniqueness
3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol is unique due to the presence of both the thiazole ring and the amino and hydroxyl groups. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H16N2OS |
|---|---|
Peso molecular |
200.30 g/mol |
Nombre IUPAC |
3-amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C9H16N2OS/c1-6-11-4-7(13-6)8(12)9(2,3)5-10/h4,8,12H,5,10H2,1-3H3 |
Clave InChI |
VQEYZZDXXXYIAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(S1)C(C(C)(C)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-N-[4-(difluoromethyl)phenyl]propanamide](/img/structure/B13172370.png)
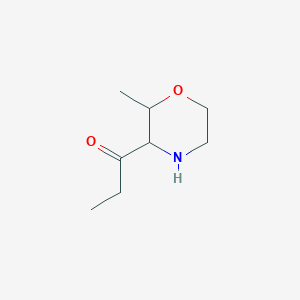
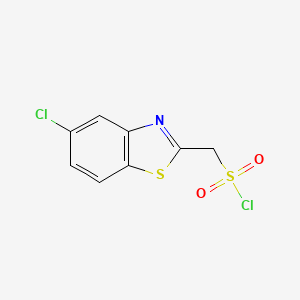
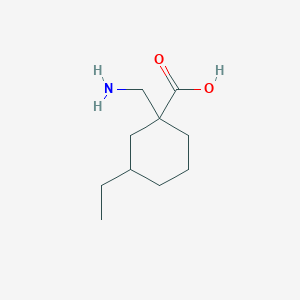
![Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172390.png)
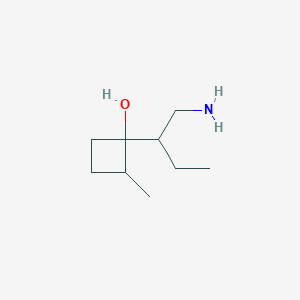
methanol](/img/structure/B13172399.png)

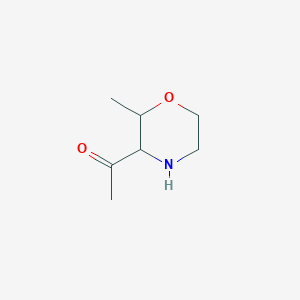
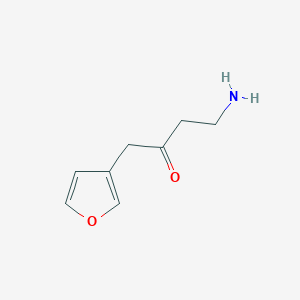
![10-Bromo-6-thia-1,8-diazatricyclo[7.3.0.0,3,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B13172431.png)
